

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify HOSU-53 Resistance Genes

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Compound of Interest

Compound Name: *Osu-53*

Cat. No.: *B15541742*

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Abstract

The development of drug resistance is a primary obstacle in cancer therapy. **HOSU-53** is a novel, potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.^{[1][2][3]} By blocking this pathway, **HOSU-53** shows compelling anti-proliferative activity in various cancers, particularly hematological malignancies, that are dependent on this pathway for rapid growth.^{[3][4][5]} However, the emergence of resistance can limit its therapeutic efficacy. Genome-wide Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 knockout screens are a powerful, unbiased method for identifying genes that modulate drug sensitivity.^{[6][7][8]} This document provides a detailed protocol for performing a pooled, positive-selection CRISPR-Cas9 screen to identify genes whose loss confers resistance to **HOSU-53**. Identifying these genes and their pathways can reveal novel biomarkers, uncover resistance mechanisms, and suggest new targets for combination therapies.^{[7][9]}

Principle of the Assay

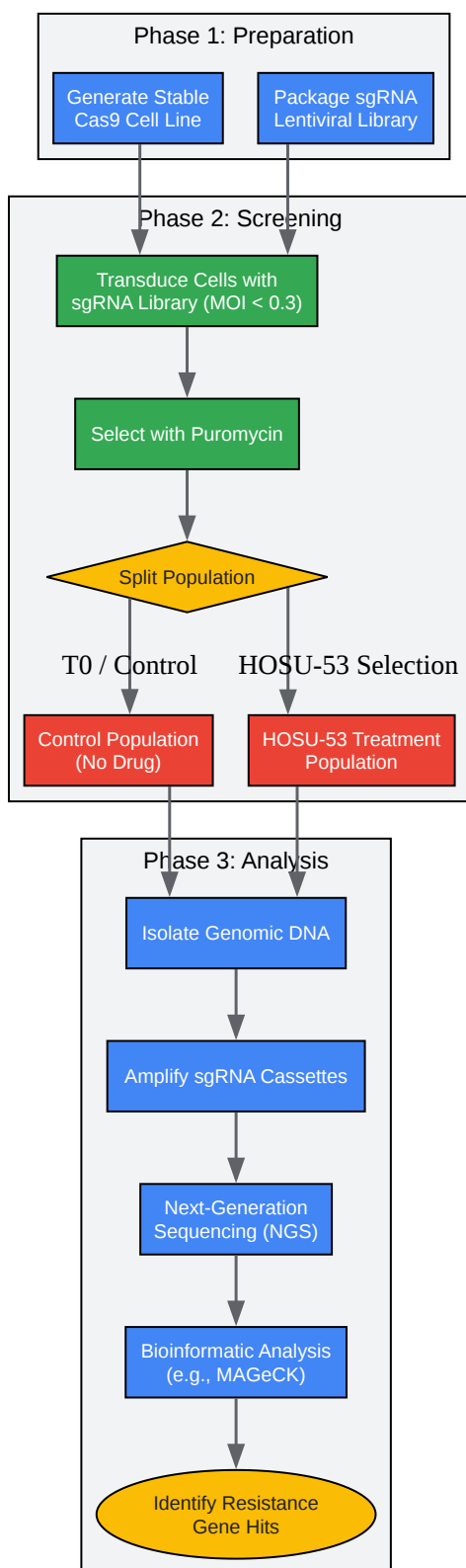
The foundation of this pooled CRISPR-Cas9 screening approach is to generate a diverse population of cells where each cell has a single gene knockout.^{[10][11]} This is achieved by transducing a Cas9-expressing cell line with a lentiviral library of single-guide RNAs (sgRNAs)

targeting every gene in the genome.^{[11][12][13]} The cell population is then treated with a lethal concentration of **HOSU-53**. Most cells will die; however, cells with a gene knockout that confers resistance will survive and proliferate.^[7] By using next-generation sequencing (NGS) to quantify the sgRNAs present in the surviving population compared to a control population, we can identify the genes whose knockout is enriched, thereby pinpointing the genetic drivers of **HOSU-53** resistance.^[14]

Materials and Reagents

Reagent/Material	Supplier	Catalog Number
Human Cancer Cell Line (e.g., MOLM-13)	ATCC	CRL-3268
Lenti-Cas9-Blast Lentivirus	Addgene	52962
Human GeCKOv2 Lentiviral sgRNA Library	Addgene	1000000048
HOSU-53	Custom Synthesis	N/A
Lipofectamine 3000	Thermo Fisher	L3000015
HEK293T Cells	ATCC	CRL-3216
psPAX2 Packaging Plasmid	Addgene	12260
pMD2.G Envelope Plasmid	Addgene	12259
DMEM, High Glucose	Gibco	11965092
RPMI 1640 Medium	Gibco	11875093
Fetal Bovine Serum (FBS)	Gibco	26140079
Penicillin-Streptomycin	Gibco	15140122
Polybrene	Millipore	TR-1003-G
Blasticidin	Thermo Fisher	R21001
Puromycin	Thermo Fisher	A1113803
DNeasy Blood & Tissue Kit	QIAGEN	69504
NEBNext Ultra II DNA Library Prep Kit	NEB	E7645
Illumina Sequencing System	Illumina	N/A

Experimental Workflow Diagram



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Caption: Overall workflow for the **HOSU-53** resistance screen.

Experimental Protocols

Part 1: Cell Line and Lentivirus Preparation

- Generate Cas9-Expressing Stable Cell Line:
 - Transduce the target cancer cell line (e.g., MOLM-13) with Lenti-Cas9-Blast virus.
 - Select transduced cells with Blasticidin for 7-10 days until a resistant population is established.
 - Verify Cas9 expression and activity using a functional assay (e.g., SURVEYOR assay) or Western Blot.
- Package sgRNA Library Lentivirus:
 - Co-transfect HEK293T cells with the GeCKOv2 sgRNA library plasmid pool, psPAX2 packaging plasmid, and pMD2.G envelope plasmid using Lipofectamine 3000.
 - Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
 - Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
 - Concentrate the virus if necessary and determine the viral titer.

Part 2: Genome-Wide CRISPR-Cas9 Library Transduction

- Determine Multiplicity of Infection (MOI):
 - Seed the Cas9-expressing cells in a 24-well plate.
 - Transduce cells with a range of viral titers in the presence of Polybrene (8 µg/mL).
 - After 24 hours, replace the medium with fresh medium containing Puromycin.
 - After 48-72 hours of selection, determine the percentage of surviving cells to calculate the MOI. Aim for an MOI of 0.3 to ensure that most cells receive only one sgRNA.[\[11\]](#)

- Large-Scale Library Transduction:
 - Calculate the number of cells needed to achieve at least 500-1000x coverage of the sgRNA library.^[14] For the GeCKOv2 library (approx. 123,000 sgRNAs), this requires transducing $\sim 1.2 \times 10^8$ cells.
 - Transduce the Cas9-expressing cells with the sgRNA library lentivirus at an MOI of 0.3.
 - After 24 hours, replace the viral medium with fresh medium.
 - After another 24 hours, begin selection with Puromycin. Maintain selection until a stable, transduced population is achieved.

Part 3: HOSU-53 Drug Selection

- Establish IC80 Concentration:
 - Perform a dose-response curve with **HOSU-53** on the Cas9-expressing parent cell line to determine the concentration that kills approximately 80% of cells (IC80) over a 10-14 day period.
- Positive Selection Screen:
 - Collect a baseline cell pellet (T0) from the puromycin-selected library-transduced population. This sample is critical for assessing initial library representation.
 - Plate the remaining cells and split them into two populations: a control group (treated with vehicle, e.g., DMSO) and a **HOSU-53** treatment group.
 - Treat the selection group with the predetermined IC80 concentration of **HOSU-53**.
 - Maintain the cells for 14-21 days, passaging as needed and ensuring the cell number does not drop below the library coverage level (e.g., $>6 \times 10^7$ cells).
 - Replenish **HOSU-53** with each media change.
 - Once the resistant population has grown out, harvest the cells from both the control and **HOSU-53**-treated arms.

Part 4: Genomic DNA Extraction and sgRNA Sequencing

- Genomic DNA (gDNA) Isolation:
 - Isolate gDNA from the T0, control, and **HOSU-53**-treated cell pellets using a commercial kit (e.g., QIAGEN DNeasy). Ensure high-quality, high-molecular-weight DNA is obtained.
- sgRNA Amplification and Sequencing:
 - Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
 - Purify the PCR products.
 - Pool the barcoded libraries and perform deep sequencing on an Illumina platform. Aim for a sequencing depth that provides at least 100-300 reads per sgRNA in the library.[\[14\]](#)

Data Analysis and Presentation

Raw sequencing reads are first trimmed and then aligned to a reference file of the sgRNA library to obtain read counts for each sgRNA.[\[15\]](#) Software packages like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) are widely used to normalize these counts and identify genes that are significantly enriched or depleted.[\[15\]](#)[\[16\]](#) For this positive selection screen, a gene is considered a "hit" if its corresponding sgRNAs are significantly enriched in the **HOSU-53**-treated population compared to the control population.

Table 1: Hypothetical Screen Quality Control Metrics

Metric	T0 (Baseline)	Control (Vehicle)	HOSU-53 Treated	Recommended Value
Mapped Reads	1.5 x 10 ⁸	1.6 x 10 ⁸	1.4 x 10 ⁸	>100 reads/sgRNA
Gini Index	0.12	0.15	0.35	< 0.2 (T0/Control)
Zero Counts	5 sgRNAs	12 sgRNAs	45 sgRNAs	< 100 sgRNAs
Correlation (vs T0)	1.0	0.96	0.65	> 0.9 (Control)

Table 2: Top Hypothetical Gene Hits Conferring HOSU-53 Resistance

Gene Symbol	Description	MAGeCK Score	P-value	FDR
UCK2	Uridine-Cytidine Kinase 2	12.54	1.2e-8	2.5e-7
ABCG2	ATP Binding Cassette Subfamily G Member 2	9.87	4.5e-7	6.1e-6
SLC29A1	Solute Carrier Family 29 Member 1 (ENT1)	8.12	1.1e-6	1.2e-5
NT5C2	5'-Nucleotidase, Cytosolic II	7.55	3.3e-6	2.8e-5
CSNK1A1	Casein Kinase 1 Alpha 1	6.98	8.9e-6	6.5e-5

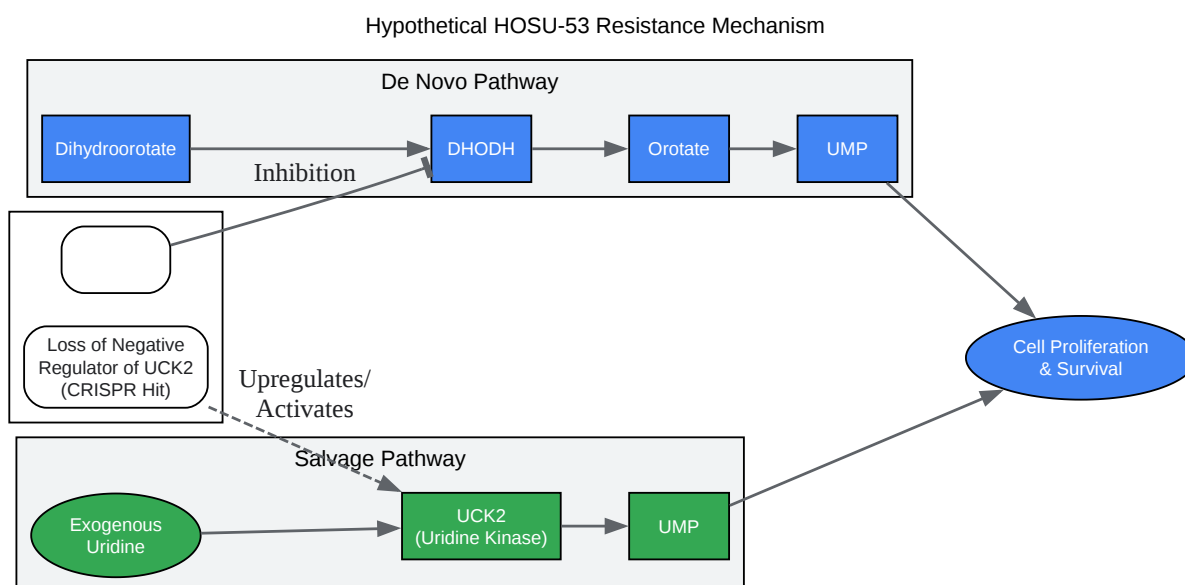
Validation of Top Hits

Hits from a primary screen require rigorous validation.[9][14]

- Individual sgRNA Validation: Transduce the parent cell line with 2-3 individual sgRNAs targeting each top hit gene and confirm resistance in a cell viability assay.[17]
- Orthogonal Validation: Use an alternative method, such as RNAi, to silence the gene and confirm the resistance phenotype.[17]
- Rescue Experiments: In the knockout cells, re-introduce the wild-type version of the hit gene to see if sensitivity to **HOSU-53** is restored.

Hypothetical Resistance Pathway

HOSU-53 inhibits DHODH, blocking the de novo synthesis of pyrimidines. A key resistance mechanism could be the upregulation of the pyrimidine salvage pathway, which utilizes pre-existing nucleosides like uridine from the environment. The knockout of a negative regulator of this pathway, or a gene that prevents uridine uptake/utilization, would therefore confer resistance.



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Caption: Upregulation of the pyrimidine salvage pathway as a resistance mechanism.

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